(E)-hexadec-2-en-15-ynal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

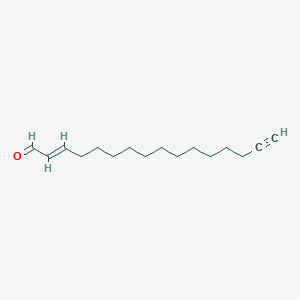

(E)-Hexadec-2-en-15-ynal is an organic compound characterized by a long carbon chain with a double bond at the second position and a triple bond at the fifteenth position. This compound belongs to the class of enynals, which are aldehydes containing both alkene and alkyne functionalities. The presence of these functional groups makes this compound a versatile molecule in organic synthesis and various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-hexadec-2-en-15-ynal typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as hexadecanal and propargyl bromide.

Formation of the Alkyne: The alkyne functionality is introduced through a nucleophilic substitution reaction where propargyl bromide reacts with a suitable nucleophile to form the alkyne.

Formation of the Alkene: The alkene functionality is introduced via a Wittig reaction, where a phosphonium ylide reacts with hexadecanal to form the desired (E)-alkene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.

Optimization of Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.

Purification Techniques: Employing distillation, crystallization, or chromatography to purify the final product.

化学反应分析

(E)-Hexadec-2-en-15-ynal undergoes various chemical reactions due to its reactive functional groups:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The alkyne group can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the alkyne.

Addition Reactions: The alkene and alkyne groups can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride).

Major Products:

Oxidation: Hexadec-2-en-15-ynoic acid.

Reduction: Hexadec-2-en-15-ynol.

Substitution: Various substituted enynals depending on the nucleophile used.

Addition: Dihalides, haloalkenes, and haloalkynes.

科学研究应用

Scientific Research Applications

-

Organic Synthesis

- Building Block : The compound serves as a precursor in the synthesis of more complex organic molecules. It can be utilized in various reactions such as nucleophilic additions and cycloadditions due to its reactive functional groups.

- Example Reaction : The compound can participate in reactions to form alkynyl amides, which are important in drug discovery and development .

-

Pharmaceutical Development

- Drug Targeting : (E)-hexadec-2-en-15-ynal has been investigated for its potential use in drug development, particularly due to its ability to induce apoptosis in various cell types. This property makes it a candidate for anti-cancer therapies .

- Biological Activity : Studies have shown that this compound can influence cellular mechanisms such as cytoskeletal reorganization and cell detachment, which are crucial in understanding cancer cell behavior.

-

Material Science

- Novel Materials : The compound is explored for its role in developing materials with unique properties, such as those that can respond to environmental stimuli or have enhanced mechanical properties.

- Biological Studies

Data Table of Applications

Case Study 1: Induction of Apoptosis

In a study investigating the effects of this compound on cancer cells, it was found that concentrations above 5 mM led to significant changes in cell morphology and viability. The compound induced apoptosis through mitochondrial pathways, making it a potential candidate for therapeutic applications against tumors .

Case Study 2: Mechanistic Insights into Lipid Signaling

Research involving the incorporation of this compound into liposomes demonstrated its role in modulating protein interactions within cellular membranes. This study highlighted the compound's ability to alter conformational states of proteins involved in apoptosis signaling pathways .

作用机制

The mechanism of action of (E)-hexadec-2-en-15-ynal involves its interaction with various molecular targets:

Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

Alkyne Group: The alkyne group can participate in cycloaddition reactions, forming new cyclic structures that may interact with biological targets.

Alkene Group: The alkene group can undergo electrophilic addition reactions, leading to the formation of new compounds with biological activity.

Molecular Targets and Pathways:

Proteins and Enzymes: Covalent modification of nucleophilic residues.

DNA and RNA: Potential interactions with nucleic acids through alkylation or addition reactions.

相似化合物的比较

(E)-Hexadec-2-en-15-ynal can be compared with other enynals and related compounds:

(E)-Hexadec-2-en-15-ynol: Similar structure but with an alcohol group instead of an aldehyde.

(E)-Hexadec-2-en-15-ynoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

(Z)-Hexadec-2-en-15-ynal: Geometric isomer with the same functional groups but different spatial arrangement.

Uniqueness:

Functional Group Combination: The combination of alkene, alkyne, and aldehyde groups in this compound provides unique reactivity and versatility in chemical synthesis.

Geometric Configuration: The (E)-configuration offers distinct stereochemical properties compared to its (Z)-isomer.

生物活性

(E)-hexadec-2-en-15-ynal, a long-chain alkyne aldehyde, has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C16H26O and is characterized by its alkyne structure. It exhibits solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, suggesting favorable bioavailability for biological interactions.

Target Interactions:

this compound interacts with various cellular targets, influencing signaling pathways and cellular functions. Notably, it affects the sphingolipid degradation pathway, which plays a crucial role in cell signaling and apoptosis.

Cellular Effects:

Research indicates that this compound induces cytoskeletal reorganization leading to cell rounding and detachment. It has been shown to trigger apoptosis in several cell types, an essential mechanism for regulating cell populations in tissues .

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Sphingolipid Metabolism: It participates in the degradation of sphingolipids, which are vital for maintaining cellular structure and signaling.

- Apoptotic Pathways: The activation of apoptotic pathways through interactions with proteins such as BAX and histone deacetylases (HDACs) has been documented .

Case Studies

-

Cytotoxicity in Cancer Cells:

A study demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent . -

Role in Inflammation:

In models of inflammation, this compound was shown to modulate inflammatory responses by affecting the expression of pro-inflammatory cytokines. This suggests its potential utility in managing inflammatory diseases . -

Effects on Lipid Metabolism:

Research indicated that this compound alters glycerolipid contents in cyanobacteria, leading to decreased membrane carotenoid levels. This finding points to its role in lipid metabolism and potential applications in biotechnology.

Data Table: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is well absorbed when administered through various routes due to its solubility in organic solvents. This characteristic may enhance its therapeutic potential by ensuring adequate bioavailability.

属性

IUPAC Name |

(E)-hexadec-2-en-15-ynal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJVPCWLLYHNGE-CCEZHUSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCCCCCCC/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。